3-(1-Aminocyclopropyl)benzoic acid

Descripción general

Descripción

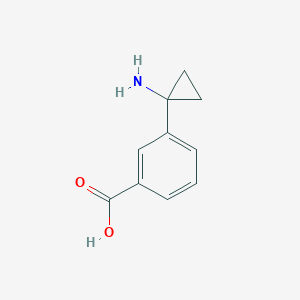

3-(1-Aminocyclopropyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol It features a benzoic acid moiety substituted with an aminocyclopropyl group at the third position

Métodos De Preparación

The synthesis of 3-(1-Aminocyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent carboxylation. One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions to introduce the benzoic acid functionality . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

3-(1-Aminocyclopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aminocyclopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in derivatives of the original compound with modified functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antifibrinolytic Agent

One of the primary applications of 3-(1-Aminocyclopropyl)benzoic acid is as an antifibrinolytic agent. It exhibits a mechanism similar to that of tranexamic acid, which is widely used to reduce bleeding during surgical procedures. The compound has shown a significant haemostatic effect, being approximately four to five times more potent than traditional agents, while also presenting a favorable safety profile with minimal toxic side effects .

1.2 Synthesis of Derivatives

The compound serves as an important intermediate in the synthesis of various pharmaceutical derivatives. For instance, it can be utilized in the preparation of aminomethylbenzoic acid derivatives, which are essential for developing new drugs with enhanced therapeutic properties .

2.1 Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. These compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi, indicating potential use in treating infections .

2.2 Neuropharmacological Effects

Research has also explored the neuropharmacological effects of the compound. It has been suggested that it may have therapeutic potential for conditions such as depression and neurodegenerative diseases due to its influence on neurotransmitter systems .

Toxicological Assessments

3.1 In Vivo Studies

Toxicological assessments conducted on animal models have shown that while this compound possesses beneficial pharmacological effects, it also requires careful evaluation to understand its safety profile fully. Studies indicated that certain dosages could lead to adverse effects on liver and kidney functions, necessitating thorough investigation before clinical application .

Case Studies and Data Tables

The following table summarizes key studies involving this compound, highlighting their findings and implications for future research.

Mecanismo De Acción

The mechanism of action of 3-(1-Aminocyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar compounds to 3-(1-Aminocyclopropyl)benzoic acid include:

4-Aminobenzoic acid: Known for its use in sunscreen formulations and as a vitamin B complex component.

Cyclopropylamine derivatives: These compounds share the cyclopropylamine moiety and exhibit similar reactivity patterns.

Benzoic acid derivatives: Compounds with various substituents on the benzoic acid ring, used in a wide range of applications from preservatives to pharmaceuticals

Actividad Biológica

3-(1-Aminocyclopropyl)benzoic acid (CAS Number: 1266193-50-3) is an organic compound with significant potential in biological research due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- IUPAC Name : this compound

The compound consists of a benzoic acid moiety linked to a cyclopropylamine group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminocyclopropyl group facilitates hydrogen bonding and other interactions at active sites, potentially leading to:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymatic processes.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Alteration of Metabolic Pathways : Its structural features make it a candidate for studying metabolic pathways in various biological contexts.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may be relevant for neuroprotective effects.

- Antiproliferative Effects : Similar benzoic acid derivatives have been studied for their ability to inhibit cell proliferation in cancer models .

- Neuroprotective Potential : Given the structural similarities with known neuroprotective agents, it is hypothesized that this compound may also exhibit neuroprotective effects.

Data Table of Biological Activities

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of benzoic acid derivatives, including this compound. The findings indicated that these compounds could significantly reduce oxidative stress markers in vitro. This suggests potential applications in neurodegenerative disease prevention .

Case Study 2: Antiproliferative Effects

In a recent analysis, the antiproliferative effects of various benzoic acid derivatives were evaluated against cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant growth inhibition, indicating a promising avenue for cancer therapy development .

Case Study 3: Enzyme Modulation

Research focusing on enzyme interactions revealed that this compound could influence the activity of specific proteolytic enzymes involved in cellular degradation pathways. This modulation suggests its potential role in therapeutic applications targeting protein homeostasis .

Q & A

Q. Basic: What are the established synthetic routes for 3-(1-Aminocyclopropyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for structurally related benzoic acid derivatives. A two-step approach involving cyclopropane ring formation followed by carboxylation is commonly employed. For example, cyclopropanation of 3-nitrobenzoic acid derivatives using trimethylsulfoxonium iodide under basic conditions can yield the cyclopropyl intermediate, which is then reduced to the amine . Optimization involves:

- Catalyst selection : Palladium or nickel catalysts for nitro-group reduction.

- pH control : Maintaining acidic conditions (pH 4–6) during cyclopropanation to prevent side reactions.

- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.

Yield improvements (up to 75%) are achieved via iterative adjustments to solvent polarity (e.g., DMF/water mixtures) and stoichiometric ratios of reagents .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropyl protons) and carboxylate group (δ 170–175 ppm for COOH). N NMR can resolve amine proton environments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement validation. Data collection at low temperatures (100 K) minimizes thermal noise .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 192.1) and fragmentation patterns to verify stability under ionization .

Q. Advanced: How can researchers investigate the interaction of this compound with enzymatic targets?

Methodological Answer:

- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () against enzymes like aminotransferases. Prepare enzyme solutions (1–10 µM) in Tris-HCl buffer (pH 7.4) and titrate with compound concentrations (0.1–100 µM) .

- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions. Parameterize the cyclopropane ring’s strain energy and carboxylate’s charge distribution using DFT calculations (B3LYP/6-31G*) .

- Mutagenesis Studies : Replace active-site residues (e.g., Lys215 in hypothetical targets) to validate binding specificity via kinetic assays ( changes) .

Q. Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to compute dipole moments (∼3.5 D) and solubility (log P ≈ 1.2). Include solvent effects using the COSMO model .

- Molecular Dynamics (MD) : Simulate aqueous solubility by embedding the compound in a TIP3P water box (50 Å) and analyzing radial distribution functions for hydrogen bonding .

- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate carboxylate pKa (∼2.5) and amine pKa (∼9.8) based on Hammett substituent constants .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Keep in amber glass vials at 4°C under inert gas (N/Ar) to prevent oxidation.

- Spill Management : Neutralize acidic residues with sodium bicarbonate (5% w/v) and dispose via hazardous waste channels .

Q. Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

- Error Source Identification : Compare computed vs. experimental NMR shifts (e.g., cyclopropane ring protons). Deviations >0.3 ppm suggest inadequate solvation models in simulations .

- Refinement of Models : Re-optimize DFT parameters using explicit solvent molecules (e.g., 3–5 HO) or hybrid functionals (e.g., M06-2X) .

- Validation : Cross-check crystallographic bond lengths/angles (e.g., C-C in cyclopropane: 1.54 Å) against Cambridge Structural Database entries .

Q. Advanced: What role does this compound play in multicomponent reactions for complex molecule synthesis?

Methodological Answer:

- Ugi Reaction : React with aldehydes, amines, and isocyanides in methanol at 25°C to form peptidomimetics. Monitor by TLC (R 0.4–0.6 in ethyl acetate/hexane) .

- Catalytic Applications : Use as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Optimize ligand-to-metal ratios (1:1 to 1:2) to enhance turnover numbers .

Q. Advanced: How can pharmacokinetic properties like bioavailability be assessed for this compound?

Methodological Answer:

- Caco-2 Assays : Measure apical-to-basolateral transport (P >1 × 10 cm/s indicates good absorption) .

- Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C for 24 hours; >90% remaining suggests low enzymatic degradation .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the carboxylate group) .

Propiedades

IUPAC Name |

3-(1-aminocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSYBIOIDVSEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC(=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.